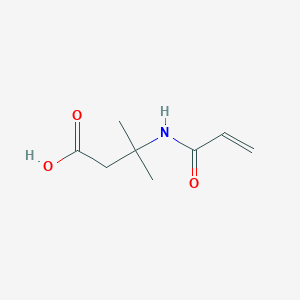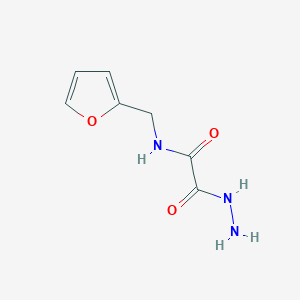
3-Bromo-3-methyl-2-butanone
Overview
Description
3-Bromo-3-methyl-2-butanone, also known as 3-bromo-2-methylbutan-2-one, is a versatile organic compound with a wide array of applications in the field of organic synthesis. It is an alkyl halide and a bromoalkane that is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the synthesis of a variety of organometallic compounds and catalysts. This compound is a highly reactive compound and is often used in the synthesis of compounds that require the presence of a bromine atom.
Scientific Research Applications
Kinetics and Mechanistic Studies
- 3-Bromo-3-methyl-2-butanone has been explored in kinetics and mechanistic studies, especially in reactions with various oxidizing agents. These studies are significant for understanding chemical processes involved in such reactions (Trivedi, Khan, & Dwivedi, 2018).
Synthesis of Chemical Compounds
- The compound has been involved in the synthesis of various chemical products. For instance, it appears as a byproduct in the synthesis of 1-Bromo-3-methyl-2-butanone, a process relevant in organic synthesis (Gaudry & Marquet, 2003).
Bio-Based Chemical Production
- Research has been conducted on the production of bio-based chemicals like 2-butanone, using microorganisms like Saccharomyces cerevisiae. The process involves converting meso-2,3-butanediol to butanone, a precursor for 2-butanone production (Ghiaci, Norbeck, & Larsson, 2014).
Gas-Phase Chemical Reactions
- The compound's kinetics in gas-phase reactions, such as elimination reactions and reactions with Cl atoms, have been investigated. These studies provide insights into atmospheric chemistry and the behavior of similar compounds in the gas phase (Graterol et al., 2005); (Sleiman et al., 2014).
Potential as Biofuel
- The feasibility of using 2-butanone, which can be derived from this compound, as a biofuel in spark ignition engines has been explored. This research is part of the effort to find sustainable and efficient alternatives to fossil fuels (Hoppe et al., 2016).
Electro-Optic Applications
- This compound is used as a precursor in the synthesis of α-hydroxy methyl ketones, which are crucial for producing electro-optic acceptors. These acceptors are used in nonlinear optical chromophores, highlighting the compound's significance in materials science (He, Leslie, & Sinicropi, 2002).
Safety and Hazards
3-Bromo-3-methyl-2-butanone is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is advised to avoid contact with skin and eyes, and not to breathe in mist/vapors/spray . It is flammable, and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
Properties
IUPAC Name |
3-bromo-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(7)5(2,3)6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCWDDGZFBAXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322805 | |
| Record name | 3-Bromo-3-methyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2648-71-7 | |
| Record name | 2648-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-3-methyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-3-methyl-2-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-Bromo-3-methyl-2-butanone in organic synthesis?
A1: this compound is primarily used as a reagent in organic synthesis. It is known to react with organometallic reagents, such as methylmagnesium iodide . This reaction allows for the introduction of specific alkyl groups into more complex molecules, showcasing its utility in building organic structures.
Q2: Are there alternative reagents for synthesizing ethylene acetals from ketones?
A2: Yes, while 1,2-bis(trimethylsilyloxy)ethane (BTSE) with Nafion®-TMS as a catalyst can be used for the synthesis of ethylene acetals from haloketones , the effectiveness of this method can vary depending on the specific haloketone used. The research highlights that this method is less effective for certain dibromoketones and endo-2-bromocamphor. This suggests that alternative reagents and synthetic routes may be necessary depending on the desired product.
Q3: Can this compound be used to synthesize cyclopropanone derivatives?
A3: While this compound was investigated as a potential starting material for the synthesis of cyclopropanone derivatives, the research indicates that this approach was not successful . Instead of the desired cyclopropanone derivative, the reaction with triphenylmethyl sodium primarily yielded reduction and elimination products.
Q4: What are the safety concerns associated with handling this compound?
A4: this compound is a lachrymator and skin irritant . Appropriate safety precautions, including wearing personal protective equipment such as gloves, goggles, and working in a well-ventilated area, are essential when handling this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)


![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)
![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)
![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)
![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)


![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)

